molecular formula C19H17NO4 B600726 Tetrahydrocoptisine CAS No. 4312-32-7

Tetrahydrocoptisine

Cat. No. B600726
CAS RN: 4312-32-7
M. Wt: 323.34
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydrocoptisine, also known as stylopine, is an alkaloid isolated from Corydalis impatiens . It has been found to have anti-inflammatory and antioxidant activities .


Synthesis Analysis

Efficient microbial production of stylopine has been achieved using a Pichia pastoris expression system . The system involves the conversion of (S)-reticuline to stylopine by the reaction of berberine bridge enzyme, cheilanthifoline synthase (CYP719A5), and stylopine synthase (CYP719A2) .


Molecular Structure Analysis

The molecular formula of Tetrahydrocoptisine is C19H17NO4 . Its molecular weight is 323.348 g/mol . The structure is consistent with H-NMR .


Chemical Reactions Analysis

Tetrahydrocoptisine has been found in rat cerebrospinal fluid after oral administration of Jitai tablets . An LC-MS/MS method with targeted multiple-reaction monitoring of scopolamine, tetrahydrocoptisine, tetrahydroberineper, protopine, tetrahydropulmatine, and corydaline in rat CSF was developed to validate the identification results .


Physical And Chemical Properties Analysis

Tetrahydrocoptisine is a solid substance . . It is soluble in chloroform (5 mg/ml) and DMF (1 mg/ml) .

Scientific Research Applications

Protection Against Acute Lung Injury

Tetrahydrocoptisine has been found to protect rats from Lipopolysaccharide (LPS)-induced acute lung injury . It is one of the main active components of Chelidonium majus L. and has been described to be effective in suppressing inflammation . In a study, pretreatment with tetrahydrocoptisine to rats 30 min before inducing acute lung injury by LPS markedly decreased the mortality rate, lung wet weight to dry weight ratio, and ameliorated lung pathological changes .

Inhibition of Inflammatory Cells

Tetrahydrocoptisine significantly inhibited the increase of the amounts of inflammatory cells, total protein content, tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) secretion in the bronchoalveolar lavage fluids . This suggests that it could be used in the treatment of conditions characterized by inflammation.

Reduction of Myeloperoxidase Accumulation

Tetrahydrocoptisine inhibited myeloperoxidase (MPO) accumulation in lung tissue . MPO is an enzyme found in neutrophils (a type of white blood cell) that is involved in the body’s response to inflammation.

4. Alleviation of TNF-α and IL-6 Production Tetrahydrocoptisine alleviated TNF-α and IL-6 production in serum . Both TNF-α and IL-6 are cytokines involved in systemic inflammation and stimulating the acute phase reaction.

Inhibition of NF-κB Activation

Tetrahydrocoptisine efficiently reduced nuclear factor-kappa B (NF-κB) activation by inhibiting the translocation of NF-κBp65 . NF-κB is a protein complex that controls transcription of DNA, cytokine production and cell survival.

Pharmacokinetic Study

Tetrahydrocoptisine is one of the fourteen alkaloids that could be well quantified simultaneously in mouse plasma . This suggests that it could be used in pharmacokinetic studies to understand how the body absorbs, distributes, metabolizes, and excretes drugs.

Safety and Hazards

Tetrahydrocoptisine is not intended for human or veterinary use . The safety data sheet advises avoiding repeated freeze and thaw cycles .

properties

IUPAC Name

5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,6-7,15H,3-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYJCYXWJGAKQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50904180
Record name Tetrahydrocoptisine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydrocoptisine

CAS RN

4312-32-7, 7461-02-1
Record name (±)-Stylopine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4312-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stylopine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404529
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dl-Stylopine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110382
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tetrahydrocoptisine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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